

Commercial Suppliers and Technical Guide for Hexadecanedioic Acid-d28

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Compound of Interest

Compound Name: *Hexadecanedioic acid-d28*

Cat. No.: *B15573880*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hexadecanedioic acid-d28**, a deuterated form of the long-chain dicarboxylic acid. This document outlines its commercial availability, key applications, and detailed experimental protocols relevant to its use in research and development.

Introduction to Hexadecanedioic Acid-d28

Hexadecanedioic acid-d28 is a stable isotope-labeled version of hexadecanedioic acid, where 28 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, serving as an internal standard to ensure accuracy and precision. Its non-labeled counterpart, hexadecanedioic acid, is a naturally occurring dicarboxylic acid found in various plants and is involved in lipid metabolism.

Commercial Availability

Several specialized chemical suppliers offer **Hexadecanedioic acid-d28** for research purposes. The available products vary in purity, isotopic enrichment, and format. A summary of offerings from prominent suppliers is presented below.

Supplier	Product Name	CAS Number	Isotopic Enrichment	Chemical Purity	Available Quantities
CDN Isotopes	1,16-Hexadecanedioic-d28 Acid	130348-90-2	99 atom % D	-	50 mg, 100 mg
MedChemExpress	Hexadecanedioic acid-d28	130348-90-2	-	99.21%	1 mg, 5 mg, 10 mg
CymitQuimica	1,16-Hexadecanedioic-d28 Acid	130348-90-2	99 atom % D	-	50 mg, 100 mg
LGC Standards	1,16-Hexadecanedioic-d28 Acid	-	-	-	1 mg, 10 mg

Note: "-" indicates data not readily available from the supplier's public information. Researchers should request a certificate of analysis for detailed specifications.

Key Applications and Experimental Protocols

Hexadecanedioic acid-d28 is primarily utilized as an internal standard in quantitative mass spectrometry assays for the analysis of fatty acids and other metabolites. Its non-deuterated form has also been employed in affinity chromatography for the depletion of albumin from plasma samples.

Quantitative Analysis of Dicarboxylic Acids by LC-MS/MS using a Deuterated Internal Standard

This protocol provides a general framework for the quantification of endogenous long-chain dicarboxylic acids in biological samples, such as plasma or tissue homogenates, using **Hexadecanedioic acid-d28** as an internal standard.

Materials:

- **Hexadecanedioic acid-d28**

- Organic solvents (e.g., methanol, acetonitrile, isooctane)
- Acidifying agent (e.g., hydrochloric acid)
- Derivatization agent (e.g., pentafluorobenzyl bromide, PFBr)
- Diisopropylethylamine (DIPEA)
- LC-MS/MS system

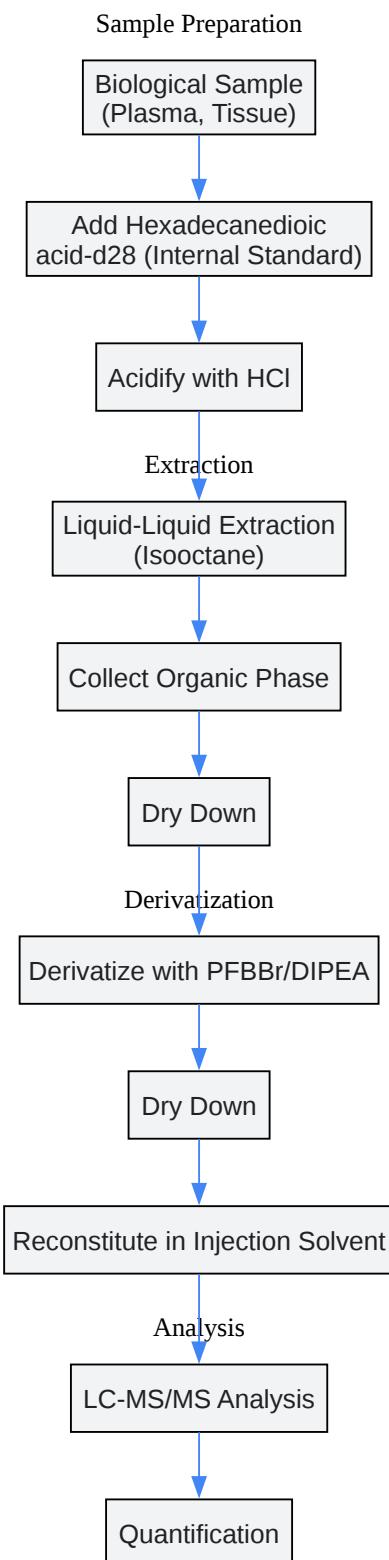
Protocol:

- Sample Preparation:
 - To 100 μ L of plasma or a known amount of tissue homogenate, add a precise amount of **Hexadecanedioic acid-d28** solution in methanol (e.g., 10 μ L of a 1 μ g/mL solution). The exact amount should be optimized based on the expected concentration of the analyte.
 - Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.
 - Vortex the sample thoroughly.
- Liquid-Liquid Extraction:
 - Add 2 volumes of isooctane to the sample.
 - Vortex vigorously for 1 minute to ensure thorough mixing.
 - Centrifuge at 3000 \times g for 5 minutes to separate the phases.
 - Carefully transfer the upper organic phase (isooctane) to a clean tube.
 - Repeat the extraction step with another 2 volumes of isooctane and combine the organic phases.
- Derivatization:
 - Evaporate the pooled isooctane extract to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in 25 µL of 1% PFBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.
- Incubate at room temperature for 20-30 minutes to allow the derivatization reaction to complete.
- Dry the derivatized sample under nitrogen.
- Reconstitute the final sample in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 90:10 methanol:water).

- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - Use a suitable C18 reversed-phase column for chromatographic separation.
 - Optimize the mobile phase gradient and mass spectrometer parameters (e.g., precursor and product ions for both the analyte and the deuterated internal standard) to achieve sensitive and specific detection.
 - Quantify the endogenous dicarboxylic acid by calculating the peak area ratio of the analyte to the **Hexadecanedioic acid-d28** internal standard and comparing it to a standard curve prepared with known concentrations of the non-labeled compound.

Experimental Workflow for Quantitative Analysis



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Caption: Workflow for quantitative analysis using **Hexadecanedioic acid-d28**.

Plasma Albumin Depletion by Affinity Chromatography

Hexadecanedioic acid can be covalently linked to a solid support, such as Sepharose, to create an affinity resin for the depletion of albumin from plasma samples. This is based on the affinity of albumin for long-chain fatty acids. While this application typically uses the non-deuterated form, the principle remains the same.

Materials:

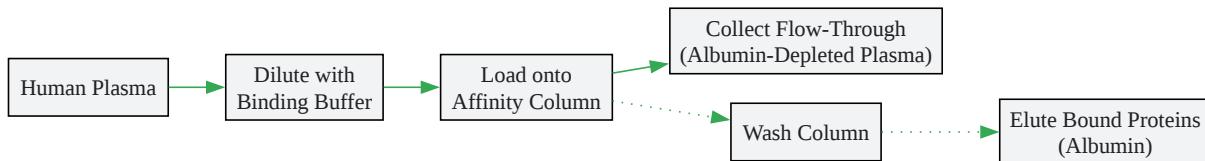
- Hexadecanedioic acid-functionalized Sepharose beads
- Human plasma
- Binding buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
- Elution buffer (e.g., 1 M NaCl in binding buffer or a low pH buffer)
- Spin columns or chromatography system

Protocol:

- Resin Equilibration:
 - Pack the Hexadecanedioic acid-Sepharose resin into a suitable column.
 - Equilibrate the column with 5-10 column volumes of binding buffer.
- Sample Loading:
 - Dilute the plasma sample with binding buffer (e.g., 1:1 ratio).
 - Load the diluted plasma onto the equilibrated column at a slow flow rate to allow for efficient binding of albumin.
- Collection of Albumin-Depleted Fraction:
 - Collect the flow-through fraction. This fraction contains the plasma proteins with albumin significantly depleted.

- Washing:
 - Wash the column with several column volumes of binding buffer to remove any non-specifically bound proteins.
- (Optional) Elution of Bound Albumin:
 - Elute the bound albumin from the column using the elution buffer. This can be useful for regenerating the column or for studying the bound proteins.
- Column Regeneration:
 - After elution, wash the column extensively with binding buffer to prepare it for the next use.

Logical Flow for Albumin Depletion



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Caption: Process for depleting albumin from plasma using affinity chromatography.

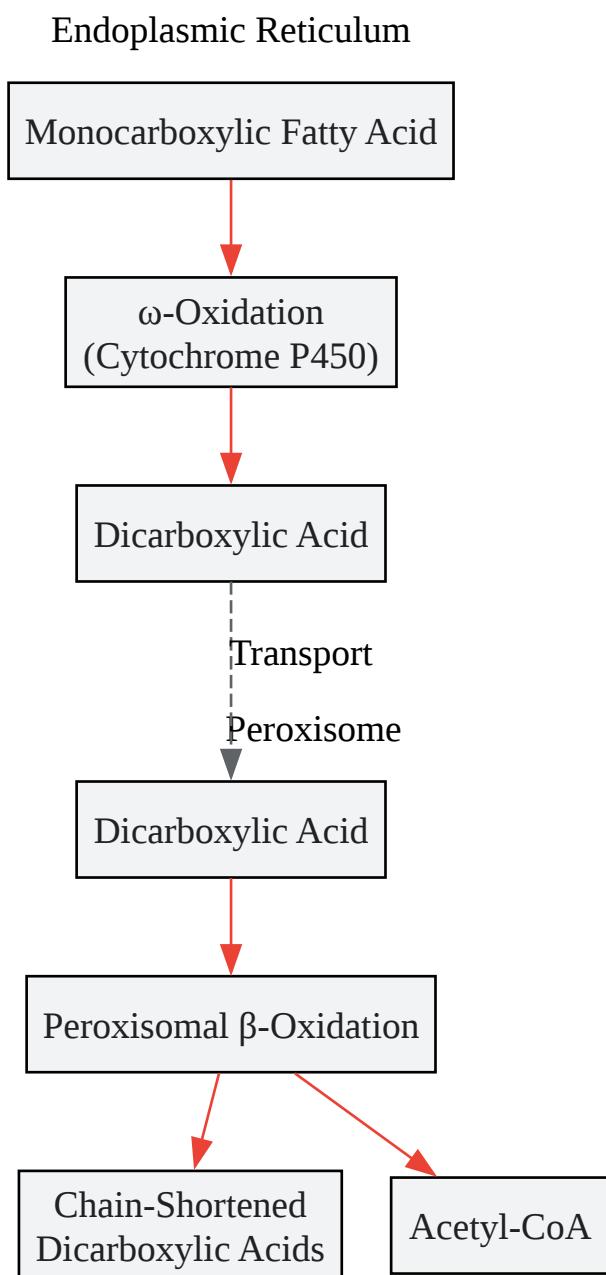
Metabolic Pathway of Long-Chain Dicarboxylic Acids

Long-chain dicarboxylic acids like hexadecanedioic acid are metabolized through a pathway involving ω -oxidation followed by peroxisomal β -oxidation.^[1] This pathway is an alternative to the primary mitochondrial β -oxidation of fatty acids.^[1]

The process begins with the ω -oxidation of a monocarboxylic fatty acid in the endoplasmic reticulum, which introduces a hydroxyl group at the terminal methyl carbon. This is followed by

further oxidation to a carboxylic acid, forming a dicarboxylic acid.[2] This dicarboxylic acid is then transported to the peroxisome for chain shortening via β -oxidation.[1]

Metabolic Pathway of Dicarboxylic Acids



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References

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